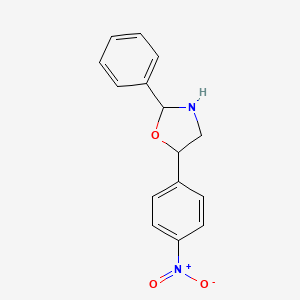
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine is a chemical compound that belongs to the class of oxazolidines. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine is not fully understood, but it is believed to involve inhibition of bacterial protein synthesis. Specifically, this compound targets the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting translation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity in vitro and in vivo. It has been shown to have minimal effects on cell viability and proliferation, and does not induce significant changes in biochemical markers of toxicity or inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine for lab experiments is its potent antibacterial and antifungal activity. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is that it may exhibit some degree of toxicity towards certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine. One area of interest is the development of more potent and selective analogs of this compound for use as antibacterial and antifungal agents. Another area of interest is the study of the mechanism of action of this compound, which may lead to the identification of new targets for antibacterial and antifungal therapy. Additionally, the potential applications of this compound in material science and organic synthesis are also areas of interest for future research.
Méthodes De Synthèse
The synthesis of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-nitrobenzaldehyde and phenylglycine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and reduction. Other methods for synthesizing this compound include the use of different starting materials and conditions.
Applications De Recherche Scientifique
The potential applications of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine in scientific research are diverse. One of the most significant applications is in medicinal chemistry, where it has been studied for its potential as an antibacterial and antifungal agent. Studies have shown that this compound exhibits potent activity against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propriétés
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-16-15(20-14)12-4-2-1-3-5-12/h1-9,14-16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTFJJZWCRZHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4920185.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4920186.png)
![2-(2-methoxyethyl)-6-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4920191.png)
![2-(3-bromophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4920199.png)
![11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920204.png)
![methyl 2-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate](/img/structure/B4920207.png)
![methyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4920213.png)

![4-[4-(4-chloro-2,3-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4920224.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4920249.png)
![methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B4920254.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4920273.png)
![lithium 3-[(4-isopropoxybenzoyl)amino]propanoate](/img/structure/B4920280.png)
